

# Application Notes and Protocols for BMS-986188

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## Compound of Interest

Compound Name: BMS-986188

Cat. No.: B15620544

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## Abstract

**BMS-986188** is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor ( $\delta$ -OR).[1] As a PAM, **BMS-986188** enhances the signaling of endogenous opioids, offering a potential therapeutic advantage over traditional orthosteric agonists by preserving the natural patterns of receptor activation.[2][3][4] This document provides a summary of the known in vitro characteristics of **BMS-986188** and presents representative in vivo experimental protocols based on studies with closely related compounds. These protocols are intended to serve as a starting point for researchers investigating the in vivo effects of **BMS-986188** in preclinical models of pain and depression.

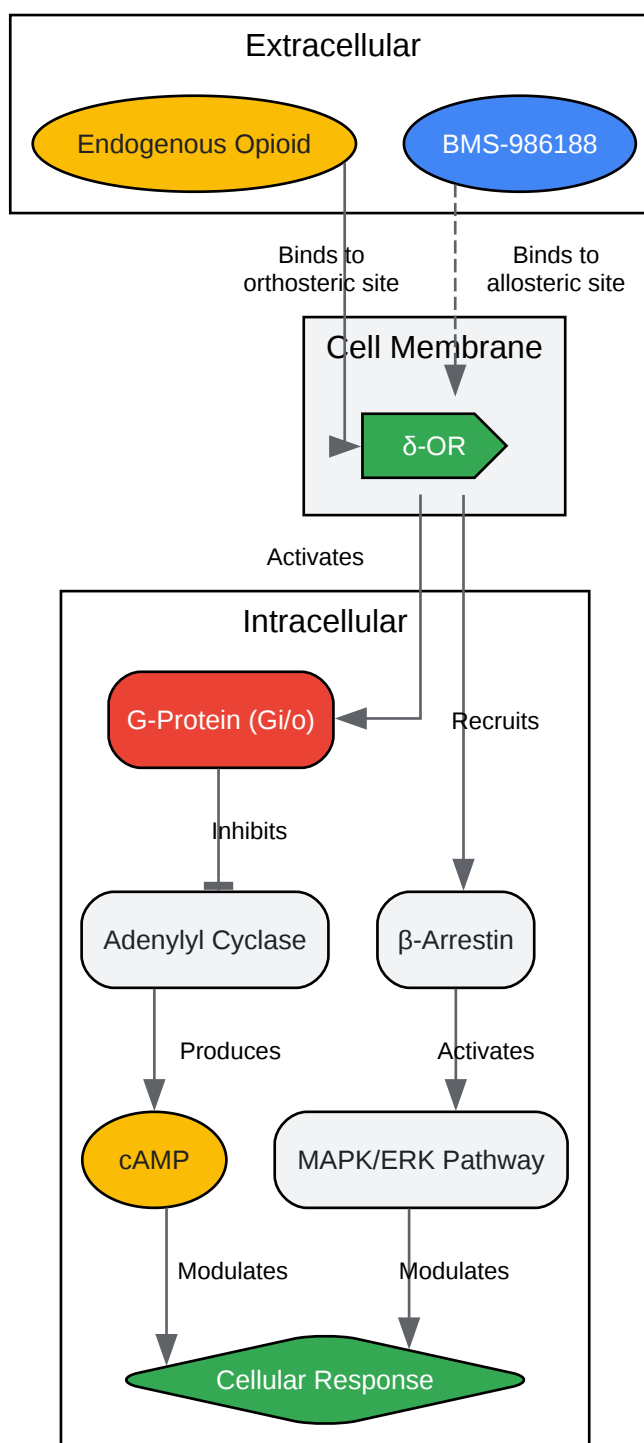
## Introduction

The delta-opioid receptor is a well-established target for the development of analgesics and antidepressants.[2] Positive allosteric modulators of the  $\delta$ -OR, such as **BMS-986188**, represent a novel therapeutic approach. By binding to a site on the receptor distinct from the endogenous ligand binding site, PAMs can increase the affinity and/or efficacy of endogenous opioids like enkephalins.[2][3][4] This mechanism may lead to a more favorable side-effect profile compared to conventional opioid agonists. **BMS-986188** has been identified as a highly selective  $\delta$ -OR PAM.[1] While detailed in vivo studies for **BMS-986188** are not yet publicly available, research on the closely related analog, BMS-986187, provides a framework for designing in vivo experiments to explore the therapeutic potential of this compound class.

# Signaling Pathway of Delta-Opioid Receptor

## Modulation

**BMS-986188**, as a positive allosteric modulator, does not activate the delta-opioid receptor on its own but enhances the activity of orthosteric agonists, such as the endogenous enkephalins. Upon agonist binding, the  $\delta$ -OR, a G-protein coupled receptor (GPCR), primarily signals through the  $G\alpha i/o$  pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally,  $G\beta\gamma$  subunits can modulate the activity of other effectors, including ion channels. Another important signaling pathway involves the recruitment of  $\beta$ -arrestin, which can lead to receptor desensitization, internalization, and activation of other signaling cascades, such as the MAPK/ERK pathway.[\[2\]](#)[\[5\]](#)



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**Figure 1:** Simplified signaling pathway of the delta-opioid receptor modulated by **BMS-986188**.

## Data Presentation

## In Vitro Potency and Selectivity

The following table summarizes the in vitro pharmacological data for **BMS-986188** from the foundational study by Burford et al. (2015).

Assay Type	Receptor	Agonist	BMS-986188 EC50 (μM)	Fold Shift	Reference
β-arrestin Recruitment	δ-Opioid	Leu-enkephalin	0.05	14	<a href="#">[1]</a>
β-arrestin Recruitment	μ-Opioid	Endomorphin -1	>10	-	<a href="#">[1]</a>

## Experimental Protocols

Note: As of the last update, specific in vivo protocols for **BMS-986188** have not been published. The following protocols are adapted from studies using the structurally related δ-OR PAM, BMS-986187, and are intended as representative examples. Researchers should perform dose-ranging studies to determine the optimal dose for **BMS-986188**.

### Protocol 1: Assessment of Antidepressant-like Activity in the Mouse Forced Swim Test

This protocol is designed to evaluate the potential antidepressant effects of **BMS-986188** by measuring the duration of immobility in mice subjected to a forced swim stressor.

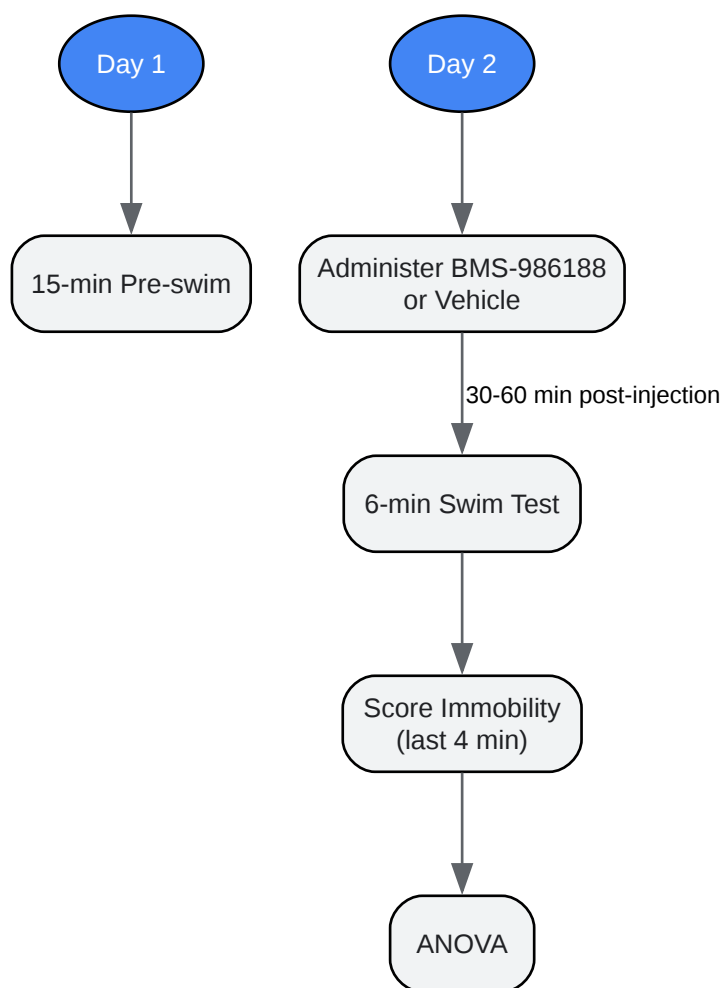
Materials:

- **BMS-986188**
- Vehicle (e.g., 10% Tween-80 in sterile water)
- Male C57BL/6J mice (8-10 weeks old)
- Clear plastic cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

- Video recording and analysis software

Procedure:

- Habituation: On day 1, place each mouse in the swim cylinder for a 15-minute pre-swim session. This is to induce a stable baseline of immobility for the test day.
- Drug Administration: On day 2, 30-60 minutes before the test session, administer **BMS-986188** or vehicle via the desired route (e.g., intraperitoneal injection). A range of doses should be tested to determine a dose-response relationship.
- Test Session: Place the mice individually into the swim cylinders for a 6-minute test session.
- Data Analysis: Record the sessions and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
- Statistical Analysis: Compare the immobility times between the vehicle and **BMS-986188** treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).



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**Figure 2:** Workflow for the mouse forced swim test.

## Protocol 2: Assessment of Antinociceptive Activity in the Acetic Acid-Induced Writhing Test

This protocol evaluates the analgesic properties of **BMS-986188** by quantifying its ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

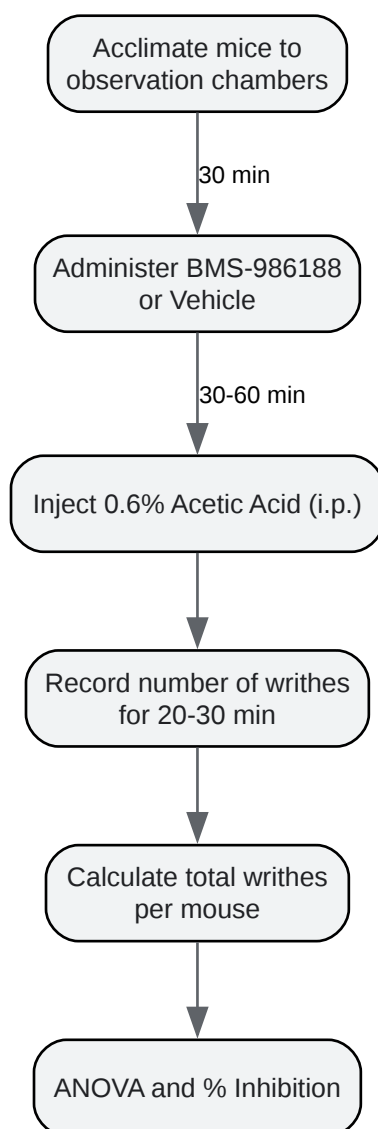
Materials:

- **BMS-986188**
- Vehicle (e.g., 10% Tween-80 in sterile water)

- 0.6% Acetic acid solution
- Male ICR mice (8-10 weeks old)
- Observation chambers
- Stopwatch

Procedure:

- Acclimation: Allow mice to acclimate to the observation chambers for at least 30 minutes before the experiment.
- Drug Administration: Administer **BMS-986188** or vehicle via the desired route (e.g., intraperitoneal or oral) 30-60 minutes prior to the acetic acid injection.
- Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).
- Observation and Scoring: Immediately after the acetic acid injection, place the mouse in the observation chamber and record the number of writhes for a period of 20-30 minutes. A writhing is characterized by a contraction of the abdominal muscles and stretching of the hind limbs.
- Data Analysis: Calculate the total number of writhes for each mouse.
- Statistical Analysis: Compare the number of writhes between the vehicle and **BMS-986188** treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). The percentage of inhibition can be calculated as:  $[(\text{Vehicle Mean} - \text{Treated Mean}) / \text{Vehicle Mean}] * 100$ .



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**Figure 3:** Workflow for the acetic acid-induced writhing test.

## Conclusion

**BMS-986188** is a promising selective positive allosteric modulator of the delta-opioid receptor with demonstrated in vitro potency and selectivity. The provided representative in vivo protocols, based on closely related compounds, offer a solid foundation for investigating the potential therapeutic effects of **BMS-986188** in preclinical models of depression and pain. Further studies are warranted to establish the in vivo pharmacokinetic and pharmacodynamic profile of **BMS-986188** to fully elucidate its therapeutic potential.



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